molecular formula C17H27N5O2S B1457298 Edoxaban-M2 CAS No. 480450-71-3

Edoxaban-M2

Cat. No. B1457298
CAS RN: 480450-71-3
M. Wt: 365.5 g/mol
InChI Key: QJVMDGXTANLPMW-GMXVVIOVSA-N
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Description

Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs. It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .


Synthesis Analysis

Edoxaban-M4, the main metabolite of Edoxaban, was evaluated in 79 plasma samples from patients taking Edoxaban . The total anti-Xa activity was evaluated on three different chromogenic factor Xa-based assays . Results were compared with a validated ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry measurement .


Molecular Structure Analysis

Edoxaban is the anhydrous free-drug form, with a molecular mass of 548.06 . It is dosed as a monohydrate tosylate salt, which has a molecular weight of 738.27 . Edoxaban has low solubility in the pH range of 3–7, with a decrease in solubility with increasing pH .


Chemical Reactions Analysis

Edoxaban is a selective and competitive inhibitor of human FXa, with an inhibitory constant (Ki) value of 0.561 nM . It inhibits the generation of thrombin and formation of blood clots in a dose-dependent manner .


Physical And Chemical Properties Analysis

Edoxaban has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 . It is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% .

Scientific Research Applications

Anticoagulant Therapy in Atrial Fibrillation

Edoxaban-M2 is primarily used as an anticoagulant for the prevention of stroke in patients with atrial fibrillation (AF). It inhibits factor Xa, a key component in the coagulation cascade, thereby reducing the risk of thrombus formation . Its rapid onset and predictable pharmacokinetics make it a suitable alternative to warfarin, especially in patients requiring long-term anticoagulation .

Prevention of Venous Thromboembolism

In clinical settings, Edoxaban-M2 is employed to prevent venous thromboembolism (VTE) following major orthopedic surgeries, such as hip or knee replacement. Its once-daily dosing regimen offers convenience and improves patient compliance compared to traditional therapies .

Treatment of Deep Vein Thrombosis and Pulmonary Embolism

Edoxaban-M2 is also indicated for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). It provides a non-invasive treatment option that can be administered orally, thus avoiding the need for parenteral administration of heparin .

Stroke Risk Reduction in Special Populations

Research has shown that Edoxaban-M2 is effective in reducing the risk of stroke in AF patients with a history of ischemic stroke. This is particularly significant as these patients have a higher risk for recurrent stroke events and were often excluded from pivotal trials of oral anticoagulants .

Therapeutic Drug Monitoring

The therapeutic drug monitoring of Edoxaban-M2 is crucial due to its large pharmacokinetic inter-individual variability and narrow therapeutic index. Rapid assays have been developed to monitor its levels in patients, ensuring optimal dosing and minimizing the risk of adverse effects .

Anticoagulation in COVID-19 Patients

Edoxaban-M2 has been demonstrated as an effective treatment to inhibit factors IIa or Xa in SARS-CoV-2 patients. It reduces the potential for excessive blood clotting, which is a complication associated with severe COVID-19 cases .

Research on Drug-Drug Interactions

The compound’s interaction with other drugs is a significant area of research. Studies have been conducted to understand how Edoxaban-M2 interacts with P-glycoprotein inhibitors and other medications, which is critical for patient safety and the effectiveness of the drug .

Pharmacoeconomic Studies

Edoxaban-M2 is the subject of pharmacoeconomic studies that evaluate its cost-effectiveness compared to other anticoagulants. These studies consider the drug’s impact on healthcare costs, patient quality of life, and long-term outcomes .

Mechanism of Action

Target of Action

Edoxaban-M2, also known as W1D9UGS1SE or N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide, is a direct, selective, and reversible inhibitor of Factor Xa (FXa) . FXa is a key protein in the coagulation cascade, playing a crucial role in blood clot formation .

Mode of Action

Edoxaban-M2 interacts with its target, Factor Xa, by binding reversibly to the active site of Factor Xa . This binding attenuates thrombin generation and reduces fibrin formation . By inhibiting Factor Xa, Edoxaban-M2 prevents the stepwise amplification of protein factors needed to form blood clots .

Biochemical Pathways

The primary biochemical pathway affected by Edoxaban-M2 is the coagulation cascade. By inhibiting Factor Xa, Edoxaban-M2 disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin, a key step in blood clot formation . This results in an overall anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Edoxaban-M2 exhibits favorable pharmacokinetic properties. It is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . The compound reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

The molecular and cellular effects of Edoxaban-M2’s action primarily involve the reduction of thrombin generation and fibrin formation . This results in a decrease in blood clot formation, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Action Environment

The action, efficacy, and stability of Edoxaban-M2 can be influenced by various environmental factors. For instance, the presence of strong P-glycoprotein inhibitors can increase Edoxaban-M2 plasma concentrations and increase the risk of bleeding, whereas P-glycoprotein inducers can decrease Edoxaban-M2 plasma concentrations and increase the risk of thromboembolic events . Furthermore, renal function can affect exposure to Edoxaban-M2 . Therefore, careful consideration of these factors is necessary when prescribing Edoxaban-M2.

Safety and Hazards

Edoxaban should not be used in patients with a creatinine clearance (CrCl) below 30 mL/min . The drug should not be used in women who are pregnant or breastfeeding or in patients with severe liver disease . Edoxaban should be handled with care to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMDGXTANLPMW-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480450-71-3
Record name Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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